molecular formula C15H10O6 B156907 7-Hydroxyemodin CAS No. 10228-40-7

7-Hydroxyemodin

Cat. No. B156907
CAS RN: 10228-40-7
M. Wt: 286.24 g/mol
InChI Key: OWKHJRBCPBBUGG-UHFFFAOYSA-N
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Description

7-Hydroxyemodin is a natural anthraquinone derivative . It is a major bioactive compound extracted from rhubarb and has been used in traditional herbal medicine . It has a molecular formula of C15H10O6 .


Synthesis Analysis

Emodin can be transformed into several major metabolites, including 7-Hydroxyemodin, by rat hepatic microsomes . In a study, six emodin derivatives were synthesized and evaluated for their effects on Monoamine Oxidase (MAO) activity and G protein-coupled receptors .


Molecular Structure Analysis

The molecular structure of 7-Hydroxyemodin consists of 15 carbon atoms, 10 hydrogen atoms, and 6 oxygen atoms . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Hydroxyemodin are not detailed in the search results, it’s known that emodin can be transformed into 7-Hydroxyemodin and other metabolites .

Scientific Research Applications

Antioxidant Potential

  • Comparative Antioxidant Activity: Alaternin (2-hydroxyemodin) and emodin were compared for their antioxidant activities, including inhibition of lipid peroxidation and reactive oxygen species generation. Alaternin demonstrated inhibitory activities in reactive oxygen- and nitrogen-mediated reactions, suggesting potential as a versatile antioxidant (Choi et al., 2000).

Therapeutic Potential in Disease

  • Anticancer Activity: Emodin and its derivatives, including hydroxyemodin variants, have been explored for their potential in cancer treatment. For instance, emodin inhibited the proliferation of MCF-7 human breast cancer cells through activation of the aryl hydrocarbon receptor (AhR), indicating potential application in breast cancer therapy (Zhang et al., 2021).

Neurological Applications

  • Potential in Treating Neurodegenerative Diseases: Emodin derivatives, including hydroxyemodin variants, have been studied for their effects on monoamine oxidase activity and G protein-coupled receptors, which are relevant in the context of neurodegenerative disorders (Paudel et al., 2020).

Pharmacokinetics and Bioactivity

  • In Vivo and In Vitro Metabolism: The metabolism of emodin, including the formation of hydroxyemodin metabolites, has been studied to understand mechanisms of action and potential toxicity, which is crucial for its therapeutic application (Qin et al., 2016).

Potential in Wound Healing

  • Enhancement of Cutaneous Wound Healing: Emodin has been evaluated for its role in enhancing wound repair, showing potential to promote the healing of excisional wounds in rats, which may be mediated through the TGF-beta1 signaling pathway (Tang et al., 2007).

Antiviral and Immunomodulatory Effects

  • Modulation of Cytokine Production in Viral Infections: 7-Hydroxycoumarin has been studied for its efficacy against influenza infection in mice, demonstrating an ability to suppress proinflammatory cytokine production and potentially reduce the severity of infection (Kurokawa et al., 2010).

Future Directions

Emodin derivatives, including 7-Hydroxyemodin, have been suggested as potential therapeutics against neurodegenerative diseases . Further in vivo experiments have been suggested to evaluate their therapeutic potential .

properties

IUPAC Name

1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,16-17,19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKHJRBCPBBUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144855
Record name 7-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyemodin

CAS RN

10228-40-7
Record name 7-Hydroxyemodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYEMODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6J25O71RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
T Masuda, K Haraikawa, N Morooka, S Nakano… - Mutation Research …, 1985 - Elsevier
The hepatic microsomes derived from rats transformed emodin (1,3,8-trihydroxy-6-methyl-anthraquinone), an anthraquinone present in fungal metabolites and constituent of rhubarb, …
Number of citations: 52 www.sciencedirect.com
G Bhatarrai, JW Choi, SH Seong, TJ Nam… - Natural Product …, 2021 - koreascience.kr
… Abstract  The aim of this study was to anatomize the therapeutic potential of alaternin (=7-hydroxyemodin) against inflammation, advanced glycation end products (AGEs) formation, …
Number of citations: 3 koreascience.kr
R Song, F Xu, Z Zhang, Y Liu, H Dong… - Biomedical …, 2008 - Wiley Online Library
… M3 might be 4-hydroxyemodin, 5-hydroxyemodin or 7-hydroxyemodin; however, 4hydroxyemodin was the most possible metabolite under the electronic effect and steric hindrance. …
N Morooka, S Nakano, N Itoi… - Agricultural and biological …, 1990 - academic.oup.com
… The metabolites were identified as 2-hydroxyemodin, 4-hydroxyemodin, 5-hydroxyemodin, 7-hydroxyemodin, ω-hydroxyemodin, and emodic acid by comparison with the synthetic …
Number of citations: 31 academic.oup.com
G Bringmann, G Lang, S Steffens, E Günther… - Phytochemistry, 2003 - Elsevier
… Furthermore, the fungus was found to produce the known metabolites stromemycin, shamixanthone, and 7-hydroxyemodin. Chemical degradation, NMR decoupling experiments, and …
Number of citations: 81 www.sciencedirect.com
G Roberge, P Brassard - The Journal of Organic Chemistry, 1981 - ACS Publications
… Advantageous preparations of “7-hydroxyemodin”, copareolatin… 2,3-trihydroxyanthraquinones such as “7hydroxyemodin”2 (27), … In this way “7hydroxyemodin” was obtained from emodin …
Number of citations: 55 pubs.acs.org
N Kikuchi, M Teshiba, T Tsutsumi… - Bioscience …, 2011 - academic.oup.com
… acid (1), emodin 1-O- -D-glucopyranoside and 7-hydroxyemodin 1-O- -D-glucopyranoside (2). The … The structure of 2 was thus assigned as 7-hydroxyemodin 1-O- -D-glucopyranoside. …
Number of citations: 14 academic.oup.com
UW Hawas, AA El-Beih, AM El-Halawany - Archives of pharmacal …, 2012 - Springer
The marine fungus Aspergillus versicolor was isolated from the inner tissue of the Red Sea green alga Halimeda opuntia. The fungus was identified by its morphology and 18s rDNA. …
Number of citations: 128 link.springer.com
J Wu, Y Chen, M Xie, L Qiu, R Yao, S Yao… - RECORDS OF …, 2023 - acgpubs.org
… The known compounds were identified as yaminterritrem B (2), butyrolactone I (3), butyrolactone V (4), sulochrin (5), monomethylsulochrin (6), questinol (7), and 7-hydroxyemodin (8). …
Number of citations: 3 www.acgpubs.org
S Pitchuanchom, C Mahiwan… - Natural Product …, 2022 - Taylor & Francis
The phytochemical investigation of crude n-hexane and ethyl acetate extracts from twigs of Afzelia xylocarpa (Kurz) led to the isolation of 14 known compounds. Their structures were …
Number of citations: 3 www.tandfonline.com

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